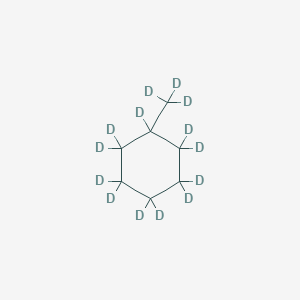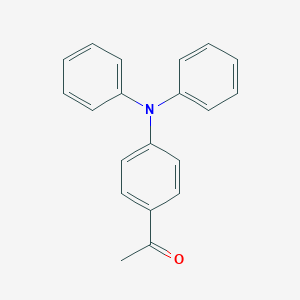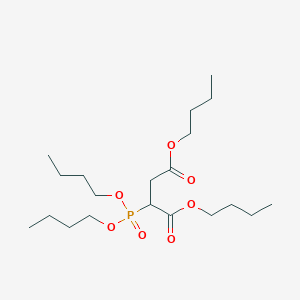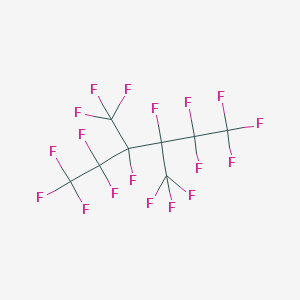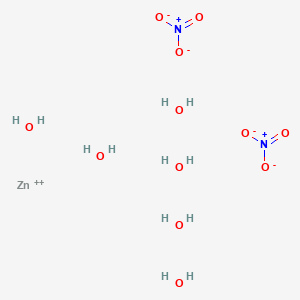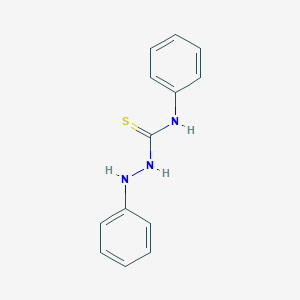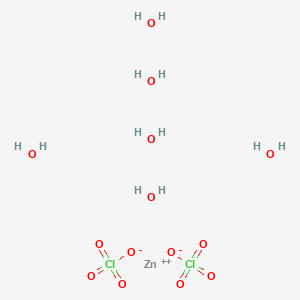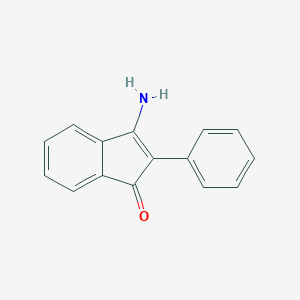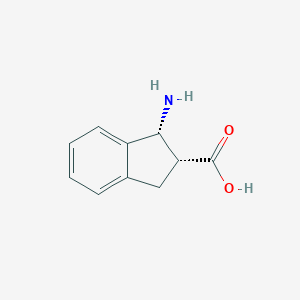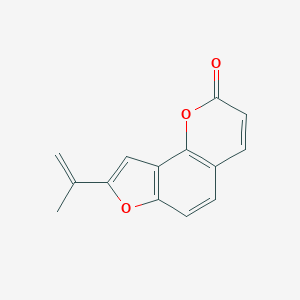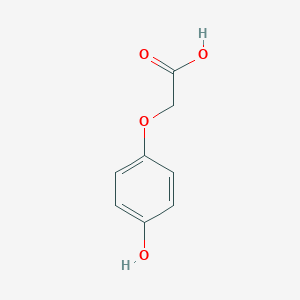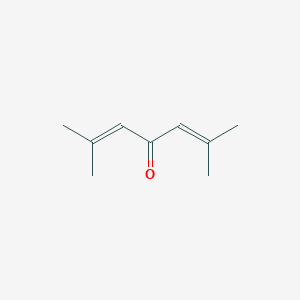![molecular formula C21H14N2O2S B156701 2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile CAS No. 135215-38-2](/img/structure/B156701.png)
2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile
Overview
Description
The compound "2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile" is a chemical entity that appears to be related to a class of compounds that involve thiopyran rings and propanedinitrile groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiopyran ring and propanedinitrile moiety.
Synthesis Analysis
The synthesis of related compounds involves the reaction of diarylamidines with diphenylcyclopropenylidene propanedinitrile. For instance, a series of [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles were synthesized through this method, as described in the papers . The structures of these compounds were confirmed using NMR spectra and NOE experiments, which are common techniques for determining the structure of organic compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a propanedinitrile group. The thiopyran ring can significantly influence the electronic properties of the molecule, as seen in the TP-BT derivatives discussed in one of the papers . The presence of different aryl substituents on the benzene moiety was investigated to understand their impact on semiconductor properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the exact compound . However, they do discuss the synthesis of related compounds and their potential to undergo further chemical transformations, such as polymerization in the case of broken π-conjugated thiophene systems . The reactivity of such compounds is often influenced by the electronic nature of the thiopyran ring and the substituents attached to it.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with thiopyran rings and propanedinitrile groups can vary widely depending on the specific substituents and the overall molecular structure. For example, the TP-BT derivatives with different aryl substituents showed varying semiconductor properties, which suggests that the electronic properties of these compounds can be fine-tuned by modifying their structure . The conductivity of broken π-conjugated poly(2,2-di(alkylthien-2-yl)propane)s was found to be on the order of 10^-7 S/cm, indicating that these materials have potential applications in electronics .
Scientific Research Applications
Photophysical and Nonlinear Optical Properties
The analogs of Foron blue SR, which is related to the compound , have been studied for their photophysical, structural aspects, and nonlinear optical properties using Density Functional Theory (DFT) and Time Dependent Density Functional Theory (TD-DFT). The studies showed that these compounds exhibit significant polarizability and first and second order hyperpolarizability, indicating potential applications in the field of nonlinear optics. These properties were influenced by the bond length alteration (BLA) and bond order alteration (BOA), suggesting that these compounds can be tuned for specific optical applications (Bhagwat & Sekar, 2019).
Anticancer and Antioxidant Activities
Research into 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, which share a structural resemblance with the target compound, revealed high antioxidant and anticancer activities. These findings suggest that modifications of the core structure could lead to potent anticancer and antioxidant agents, highlighting the compound's relevance in medicinal chemistry and pharmacology (Saied et al., 2019).
Geometry and Bond-Length Alternation in Nonlinear Optical Materials
Another study focused on the geometry and bond-length alternation in nonlinear optical materials, including compounds with structural features similar to the compound of interest. The research provided insights into the alternating single/double-bond behavior of push-pull chromophores and their implications for the design of nonlinear optical materials (Gainsford et al., 2007).
Safety And Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor/…/if you feel unwell), P264 (Wash … thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor/…/if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to …), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of …), P312 (Call a POISON CENTER/doctor/…/if you feel unwell), P322 (Specific measures (see … on this label)), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to …) .
properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,1-dioxo-6-phenylthiopyran-4-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c1-15-7-9-17(10-8-15)21-12-18(19(13-22)14-23)11-20(26(21,24)25)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQCPPVNDSSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C=C(S2(=O)=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435501 | |
| Record name | [2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-1lambda~6~-thiopyran-4(1H)-ylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile | |
CAS RN |
135215-38-2 | |
| Record name | [2-(4-Methylphenyl)-1,1-dioxo-6-phenyl-1lambda~6~-thiopyran-4(1H)-ylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylphenyl)-6-phenyl-4H-thiopyran-4-ylidene-propanedinitril-1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



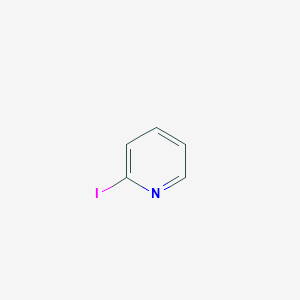
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
